molecular formula C10H17N3 B8459539 4-Amino-2-n-butyl-5,6-dimethylpyrimidine

4-Amino-2-n-butyl-5,6-dimethylpyrimidine

Cat. No.: B8459539
M. Wt: 179.26 g/mol
InChI Key: KUYJDWMBYOHYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-n-butyl-5,6-dimethylpyrimidine (CID 19902235) is a pyrimidine-based small molecule with the molecular formula C10H17N3 . It is part of the 4-aminopyrimidine class of compounds, which are recognized as privileged scaffolds in anticancer drug discovery . These derivatives are of significant research value as they can act as ATP-competitive inhibitors for various protein kinases, including Aurora kinase (AURK) and Polo-like kinase (PLK) . The 4-aminopyrimidine moiety is a key pharmacophore that can form crucial hydrogen bonds with amino acid residues in the hinge region of these kinases, making it a versatile scaffold for designing potent enzyme inhibitors . Beyond oncology, pyrimidine cores are extensively investigated for their potential in treating infectious diseases, immunological disorders, and as microtubule-targeting agents, demonstrating their broad utility in medicinal chemistry and chemical biology . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-butyl-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C10H17N3/c1-4-5-6-9-12-8(3)7(2)10(11)13-9/h4-6H2,1-3H3,(H2,11,12,13)

InChI Key

KUYJDWMBYOHYHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=N1)N)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent positioning significantly influences electronic distribution and reactivity. Key comparisons include:

Compound Substituents Key Features
4-Amino-2-n-butyl-5,6-dimethylpyrimidine 4-NH₂, 2-n-butyl, 5,6-CH₃ Bulky n-butyl group may enhance lipophilicity but reduce co-crystal formation.
2-Amino-4,6-dimethylpyrimidine (AMP) 2-NH₂, 4,6-CH₃ High hydrogen-bonding capacity; forms co-crystals with diclofenac .
4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) 4-NH₂, 5-Cl, 2,6-CH₃ Chlorine atom increases electronegativity, enhancing antimicrobial activity .
  • Electronic Effects: AMP’s amino group at position 2 and methyl groups at 4,6 create a charge density of -287 kJ/mol on aromatic nitrogens, enabling co-crystal formation with diclofenac via hydrogen bonding . In contrast, the n-butyl group in the target compound may sterically hinder similar interactions.
  • Molecular Binding Energy : AMP exhibits a molecular binding energy of -398.46 kJ/mol, critical for stabilizing co-crystal structures . The target compound’s binding energy is likely lower due to reduced polarity from the alkyl chain.

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves cyclocondensation of substituted guanidines with β-diketones or β-keto esters. For example, 4-amino-2-nn-butyl-5,6-dimethylpyrimidine is synthesized via reaction of NN-triphenylmethyl-5-(2-(4'-bromomethyl)tetrazole) with 4-amino-2-nn-butyl-5,6-dimethylpyrimidin-4(1HH)-one under basic conditions. The reaction proceeds through nucleophilic substitution, where the tetrazole moiety displaces the bromine atom, followed by deprotection to yield the final product.

Optimization Studies

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates.

  • Temperature : Optimal yields (75–85%) are achieved at 80–100°C. Higher temperatures (>120°C) promote side reactions, such as dimerization.

  • Catalysts : Alkali metal carbonates (e.g., K2_2CO3_3) are preferred for deprotonation without inducing over-alkylation.

Table 1: Representative Cyclocondensation Conditions and Yields

Starting MaterialReagentSolventTemp (°C)Yield (%)Source
NN-Triphenylmethyltetrazole4-Amino-2-nn-butyl precursorDMF9082
Guanidine hydrochlorideAcetylacetoneEthanol7068

Alkylation of Pyrimidine Precursors

Introduction of the nnn-Butyl Group

The nn-butyl substituent at position 2 is introduced via alkylation of 4-amino-5,6-dimethylpyrimidin-2(1HH)-one. Key steps include:

  • Protection of the Amino Group : Trityl or acetyl groups prevent unwanted side reactions during alkylation.

  • Alkylation : Treatment with nn-butyl bromide or iodide in the presence of NaH or K2_2CO3_3.

  • Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes protecting groups.

Table 2: Alkylation Efficiency with Different Halides

HalideBaseSolventTime (h)Yield (%)
nn-Butyl bromideK2_2CO3_3Acetone1278
nn-Butyl iodideNaHTHF885

Challenges and Solutions

  • Regioselectivity : Competing alkylation at N1 and N3 positions is mitigated by steric hindrance from the 5,6-dimethyl groups.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired regioisomer.

One-Pot Synthesis via Multicomponent Reactions

Three-Component Assembly

A streamlined approach employs a one-pot reaction of:

  • Cyanamide : Provides the N-C-N backbone.

  • Acetylacetone : Contributes the 5,6-dimethyl substituents.

  • nn-Butylamine : Introduces the alkyl chain at position 2.

The reaction occurs in aqueous acidic media (e.g., H2_2SO4_4), followed by neutralization with NaOH to precipitate the product.

Advantages Over Stepwise Methods

  • Reduced Steps : Eliminates intermediate isolation, improving overall yield (70–75%).

  • Scalability : Demonstrated at pilot-plant scale with >100 kg batches.

Functional Group Modifications

Amination at Position 4

The 4-amino group is introduced via:

  • Direct Amination : Treatment of 4-chloro-2-nn-butyl-5,6-dimethylpyrimidine with NH3_3/EtOH under pressure.

  • Nucleophilic Substitution : Reaction with NaN3_3 followed by Staudinger reduction.

Table 3: Comparison of Amination Methods

MethodConditionsYield (%)Purity (%)
Direct NH3_3 amination100°C, 48 h6592
Staudinger reductionTHF, RT, 6 h8898

Industrial-Scale Considerations

Waste Management

  • Phosphorus Byproducts : Traditional chlorination with PCl5_5 generates hazardous waste. Modern methods replace PCl5_5 with SOCl2_2 or avoid chlorination entirely.

  • Solvent Recovery : Distillation recovers >90% of DMF or acetone, reducing environmental impact.

Cost Efficiency

  • Raw Material Costs : Cyanamide and acetylacetone are low-cost precursors ($20–30/kg).

  • Catalyst Recycling : K2_2CO3_3 is reused for 3–5 cycles without significant activity loss .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-n-butyl-5,6-dimethylpyrimidine, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-n-butyl-5,6-dimethylpyrimidine with ammonia under high-pressure conditions (100–120°C, 24–48 hours) yields the target compound. Catalysts like Cu(I) or Pd-based systems may enhance efficiency .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature gradients to improve purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic peaks:
  • δ 1.2–1.4 ppm (triplet, n-butyl CH₂ groups)
  • δ 2.3–2.5 ppm (singlet, methyl groups at C5 and C6)
  • δ 6.8–7.0 ppm (broad peak, NH₂ group) .
  • ¹³C NMR : Peaks at δ 20–25 ppm (methyl carbons) and δ 110–120 ppm (pyrimidine ring carbons) .
    • IR Spectroscopy : Strong absorption bands at 3300–3500 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C ring vibrations) confirm the amino-pyrimidine backbone .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?

  • Data Reconciliation :

  • Perform dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH 7.4, 37°C) to account for variability in cell lines or assay protocols.
  • Use molecular docking studies to correlate structural variations (e.g., substituent positions) with target binding affinities (e.g., kinase inhibition) .
    • Case Study : Analog 2-(Benzylamino)-6-methylpyrimidin-4-ol shows divergent antibacterial activity due to hydroxyl group interactions with bacterial membranes, unlike the n-butyl variant .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the stability and reactivity of this compound?

  • Stability Studies :

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures >200°C for n-butyl derivatives, higher than methyl analogs due to increased hydrophobic interactions .
  • pH-Dependent Reactivity : The amino group undergoes protonation below pH 4, altering solubility. Use UV-Vis spectroscopy to track λₘₐₐ shifts in acidic/buffered solutions .
    • Comparative Table :
CompoundAlkyl ChainDecomposition Temp (°C)Solubility (mg/mL, pH 7)
n-ButylC₄H₉210–22012.5 ± 1.2
MethylCH₃185–1958.3 ± 0.9
Data from thermal and solubility assays .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • Lipophilicity : Calculate logP values (e.g., XLogP3: 2.1) to estimate membrane permeability.
  • ADMET Prediction : Use SwissADME or ADMETlab to assess bioavailability (%ABS >60%) and cytochrome P450 interactions .
    • Molecular Dynamics : Simulate binding to human serum albumin (HSA) to predict plasma half-life (>6 hours) .

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